molecular formula C4H10O B13813679 1,1-Ditritiobutan-1-ol

1,1-Ditritiobutan-1-ol

Cat. No.: B13813679
M. Wt: 78.14 g/mol
InChI Key: LRHPLDYGYMQRHN-UFIFXRKYSA-N
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Description

1,1-Ditritiobutan-1-ol (C₄H₈T₂O) is a tritium-labeled derivative of butanol, where two hydrogen atoms on the primary carbon are replaced with tritium (³H), a radioactive isotope of hydrogen. This substitution imparts unique properties, including beta radiation emission (max energy ~18.6 keV) and a half-life of ~12.3 years. The compound is primarily used in radiolabeling studies, pharmacokinetic tracing, and metabolic research. Its molecular weight is approximately 158 g/mol (calculated by replacing two H atoms [1 g/mol each] with tritium [3 g/mol each]). Tritiation significantly increases mass and alters physicochemical behavior compared to non-tritiated analogs, necessitating specialized handling for radiation safety .

Properties

Molecular Formula

C4H10O

Molecular Weight

78.14 g/mol

IUPAC Name

1,1-ditritiobutan-1-ol

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4T2

InChI Key

LRHPLDYGYMQRHN-UFIFXRKYSA-N

Isomeric SMILES

[3H]C([3H])(CCC)O

Canonical SMILES

CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Ditritiobutan-1-ol can be synthesized through several methods. One common approach involves the tritiation of butan-1-ol, where tritium atoms replace hydrogen atoms in the molecule. This process typically requires the use of a tritium gas source and a catalyst to facilitate the exchange reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale tritiation processes. These processes are conducted in specialized facilities equipped to handle tritium safely. The production involves the use of high-purity tritium gas and advanced catalytic systems to ensure efficient and selective tritiation of butan-1-ol.

Chemical Reactions Analysis

Types of Reactions: 1,1-Ditritiobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form tritiated alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Tritiated butanal or butanoic acid.

    Reduction: Tritiated butane.

    Substitution: Tritiated butyl chloride.

Scientific Research Applications

1,1-Ditritiobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its radioactive properties.

    Biology: Employed in labeling biological molecules to track metabolic processes.

    Medicine: Utilized in radiolabeling pharmaceuticals for diagnostic imaging and therapeutic purposes.

    Industry: Applied in the synthesis of tritiated compounds for various industrial applications, including materials science and environmental studies.

Mechanism of Action

The mechanism by which 1,1-Ditritiobutan-1-ol exerts its effects is primarily through its radioactive decay. Tritium undergoes beta decay, emitting low-energy beta particles. This property makes it useful as a tracer in various applications. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1-Ditritiobutan-1-ol with structurally or functionally related alcohols from the provided evidence, focusing on molecular properties, applications, and safety.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Safety Considerations
This compound C₄H₈T₂O ~158 -OH, -T₂ (tritium) Radiolabeling, metabolic studies Radioactive handling; shielding required
1-(Diethylamino)butan-2-ol (QY-5680) C₈H₁₉NO 145.2 -OH, -N(C₂H₅)₂ Organic synthesis, R&D Avoid skin/eye contact; ventilate
3-(1-Aminoethyl)adamantan-1-ol C₁₂H₂₁NO 195.3 -OH, -NH₂ (adamantane) Pharmaceutical intermediates Wash skin/eyes thoroughly; consult doctor
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 -OH, -NH₂ (cyclopentane) Material science, agrochemicals Handle in ventilated areas; avoid exposure
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O 154.25 -OH, conjugated diene Fragrances, cosmetics Irritant; avoid skin/eye contact

Key Observations:

Structural Differences: this compound is a linear primary alcohol with tritium substitution, contrasting with cyclic (e.g., adamantane , cyclopentane ) or branched (e.g., 3,7-dimethyl-2,6-octadien-1-ol ) analogs. Functional groups vary significantly: amino (-NH₂) and diethylamino (-N(C₂H₅)₂) groups in analogs enhance reactivity for pharmaceutical synthesis, whereas tritium in this compound enables isotopic tracing .

Physicochemical Properties: Tritium’s higher mass (~3x hydrogen) increases molecular weight and may reduce volatility compared to non-tritiated butanol. Beta radiation from tritium necessitates stability studies under storage (e.g., shielding from light, inert atmospheres), unlike non-radioactive analogs .

Applications: this compound is niche in radiotracer research, while amino-substituted alcohols (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) are versatile in drug discovery and material science . Fragrance alcohols like 3,7-dimethyl-2,6-octadien-1-ol prioritize volatility and odor, unlike the non-volatile, hazardous tritiated compound .

Safety and Handling :

  • Radiation protocols (e.g., PPE with lead shielding, waste containment) are critical for this compound, whereas analogs require standard precautions (e.g., gloves, goggles) .
  • Environmental release of tritiated compounds risks contamination, unlike biodegradable analogs (e.g., 3,7-dimethyl-2,6-octadien-1-ol) .

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